Sodium 3,5-dibromo-4-hydroxyphenylcyanide
Description
Historical Context of the Chemical Compound's Academic Research Trajectory
The academic and industrial research into 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), the parent compound of Sodium 3,5-dibromo-4-hydroxyphenylcyanide, began in earnest in the mid-20th century. First reported in 1963, its primary application was quickly identified as a selective, contact herbicide with some systemic activity. herts.ac.uk Its mechanism of action involves the inhibition of photosynthesis at photosystem II. wikipedia.orgherts.ac.uk
In the United States, Bromoxynil (B128292) was first registered for use as a herbicide in 1965 to control broadleaf weeds in crops like wheat and barley. epa.gov Throughout the 1970s and 1980s, its use expanded, and tolerances were established for a variety of crops. epa.gov Early research focused on its efficacy, application rates, and synthesis. One of the initial synthesis methods involved the bromination of 4-hydroxybenzonitrile (B152051). wikipedia.org Over the years, various formulations were developed, including emulsifiable concentrates and soluble concentrates, often using esters of Bromoxynil like the octanoate (B1194180) and heptanoate (B1214049) forms, which readily hydrolyze to the active phenol (B47542) form in biological systems. herts.ac.ukepa.govnih.gov
Concerns over potential toxicity led to further in-depth studies. For instance, in 1989, registrations for Bromoxynil butyrate (B1204436) were voluntarily canceled due to developmental toxicity concerns. epa.gov This spurred more rigorous investigation into the environmental fate and toxicology of the remaining registered forms.
Contemporary Research Significance and Emerging Paradigms in Halogenated Phenolic Benzonitriles
Modern research on halogenated phenolic benzonitriles like Bromoxynil continues to explore its environmental behavior and potential for bioremediation. Studies have shown that Bromoxynil has a relatively short half-life in soil, approximately two weeks, though this can increase in soils with high clay or organic content. wikipedia.org Environmental fate studies indicate that it degrades rapidly in aerobic aquatic environments, with a half-life of less than 12 hours. epa.gov
A significant area of contemporary research is the microbial degradation of these compounds. Scientists have identified microorganisms capable of breaking down Bromoxynil. For example, the bacterium Desulfitobacterium chlororespirans has been shown to metabolically dehalogenate Bromoxynil by removing the bromine atoms. asm.orgresearchgate.net Research has also explored the biotransformation of Bromoxynil under various anaerobic conditions, such as methanogenic and sulfidogenic environments, where it is degraded through reductive debromination to 4-cyanophenol and eventually to phenol. nih.gov
Beyond its herbicidal use, the unique structure of halogenated phenolic benzonitriles makes them interesting for materials science. Phthalonitriles, which are related dinitrile compounds, are known for their use in high-performance polymers due to their excellent thermal stability. mdpi.com While not a primary focus for Bromoxynil itself, the study of its chemical properties contributes to the broader understanding of substituted nitriles that could be adapted for creating novel materials. The ability of such compounds to form stable structures is an area of ongoing interest. mdpi.com
Structural Classification within Brominated 4-Hydroxybenzonitriles and Related Aromatic Systems
This compound belongs to the family of substituted aromatic nitriles. The core structure is a benzene (B151609) ring substituted with a cyano group (-C≡N), making it a benzonitrile (B105546).
Key structural features include:
A Phenolic Group: A hydroxyl (-OH) group is attached to the carbon at position 4 of the benzene ring. This group can deprotonate to form a phenoxide, which is the case in the sodium salt form.
Bromine Substituents: Two bromine atoms are located at positions 3 and 5, ortho to the hydroxyl group and meta to the cyano group.
A Nitrile Group: The cyano group is at position 1.
This specific substitution pattern places the compound in the class of 2,6-disubstituted-4-cyanophenols. The parent acid, 3,5-dibromo-4-hydroxybenzonitrile, is a white solid with a melting point between 194-195 °C. wikipedia.org
The synthesis of this class of compounds has also evolved. While early methods used hazardous liquid bromine, more recent, eco-friendly processes have been developed. One such method involves the use of a bromide/bromate (B103136) salt mixture in an acidic aqueous medium to brominate 4-hydroxybenzonitrile, achieving high yields and purity without the need for complex purification steps. google.com
The table below summarizes the key identifiers and properties of the parent compound, 3,5-dibromo-4-hydroxybenzonitrile.
| Property | Value | Source |
| IUPAC Name | 3,5-Dibromo-4-hydroxybenzonitrile | wikipedia.org |
| Molecular Formula | C₇H₃Br₂NO | wikipedia.org |
| Molar Mass | 276.915 g/mol | wikipedia.org |
| Melting Point | 194-195 °C | wikipedia.org |
| Appearance | Colorless or white solid | wikipedia.org |
| CAS Number | 1689-84-5 | wikipedia.org |
The sodium salt, this compound, would exhibit greater solubility in water compared to its parent acid due to its ionic nature. Its chemical formula is C₇H₂Br₂NNaO. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
2961-67-3 |
|---|---|
Molecular Formula |
C7H2Br2NNaO |
Molecular Weight |
298.89 g/mol |
IUPAC Name |
sodium;2,6-dibromo-4-cyanophenolate |
InChI |
InChI=1S/C7H3Br2NO.Na/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 |
InChI Key |
AMWJYRKCJBFTAZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C#N.[Na+] |
Related CAS |
1689-84-5 (Parent) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Pioneering Synthetic Routes to 3,5-Dibromo-4-hydroxybenzonitrile and its Alkali Metal Salts
The initial syntheses of 3,5-dibromo-4-hydroxybenzonitrile, the conjugate acid of Sodium 3,5-dibromo-4-hydroxyphenylcyanide, were characterized by multi-step procedures and the use of hazardous reagents. These foundational methods, while historically important, underscore the need for the more streamlined processes developed later.
Classical Electrophilic Aromatic Substitution Approaches
Early preparations of 3,5-dibromo-4-hydroxybenzonitrile involved complex, multi-step procedures. For instance, a method reported by Auwers and Reis in 1896 started from 4-hydroxybenzaldehyde (B117250) and required a four-step sequence involving bromination, formation of an aldoxime, dehydration, and hydrolysis, making the process uneconomical. google.com Another classical approach described by E. Muller et al. in 1959 utilized elemental bromine in a solvent mixture of methanolic acetic acid for the bromination of 4-hydroxybenzonitrile (B152051). google.comgoogle.com This method necessitated the use of liquid bromine, which is hazardous and difficult to handle, and required a workup step involving an aqueous methanolic solution of sodium hydrogen sulfite (B76179) to recover the product. google.com A two-step synthesis starting from p-cresol (B1678582) also involved hazardous liquid bromine and resulted in a yield of 87%. google.com These early methods, typical of classical electrophilic aromatic substitution, laid the groundwork for future process refinement.
Regioselective Bromination Strategies for 4-Hydroxybenzonitrile Precursors
The synthesis of 3,5-dibromo-4-hydroxybenzonitrile from a 4-hydroxybenzonitrile precursor is an example of a highly regioselective electrophilic aromatic substitution. The regioselectivity is dictated by the directing effects of the substituents on the benzene (B151609) ring. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the cyano (-CN) group is a deactivating, meta-directing group.
In 4-hydroxybenzonitrile, the powerful ortho-directing influence of the hydroxyl group at position 1, combined with the fact that the para-position (position 4) is already occupied by the cyano group, overwhelmingly directs the incoming electrophiles (bromonium ions) to the two ortho positions: C3 and C5. nih.gov This inherent electronic preference facilitates the specific formation of the 3,5-dibromo product, minimizing the formation of other isomers and simplifying purification. Theoretical analysis and experimental observations confirm that π-donor substituents, like the hydroxyl group, stabilize the arenium ion intermediate when substitution occurs at the ortho and para positions, thus favoring this outcome. nih.gov
Contemporary and Sustainable Synthesis Protocols for this compound
Modern synthetic efforts have focused on developing more environmentally friendly, efficient, and cost-effective methods for producing 3,5-dibromo-4-hydroxybenzonitrile. These approaches align with the principles of green chemistry by minimizing hazardous reagents, reducing waste, and improving atom economy.
Aqueous-Mediated and Catalyst-Free Bromination Techniques
A significant advancement has been the development of bromination processes in aqueous media, which avoids the use of volatile organic solvents. A patented eco-friendly process describes the high-yield synthesis of 3,5-dibromo-4-hydroxybenzonitrile from 4-hydroxybenzonitrile using an aqueous-mediated, catalyst-free system. google.comgoogle.com This method employs a brominating reagent composed of alkali or alkaline earth metal bromide and bromate (B103136) salts, typically in a 2:1 molar ratio, within an aqueous acidic medium. google.com The reaction proceeds through the in-situ generation of hypobromous acid, which acts as the brominating agent. google.comgoogle.com This approach is performed at ambient conditions and requires no complex workup, with the highly pure product precipitating directly from the reaction mixture. google.com Another process involves reacting an aqueous suspension of p-hydroxybenzonitrile with bromine, followed by the addition of chlorine. google.com These methods represent a greener alternative to traditional techniques that use hazardous liquid bromine directly. rsc.org
Optimization of Reaction Parameters for Enhanced Selectivity and Yield
The optimization of reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. For the aqueous-mediated, catalyst-free synthesis of 3,5-dibromo-4-hydroxybenzonitrile, key parameters have been systematically optimized. The process involves reacting 4-hydroxybenzonitrile with a brominating reagent composed of bromide and bromate salts, followed by the addition of an inorganic acid. google.comgoogle.com The reaction is typically stirred for a period of 1 to 4 hours at room temperature. google.comgoogle.com This optimized protocol consistently produces 3,5-dibromo-4-hydroxybenzonitrile in high yields of 91-99% and with a purity exceeding 99% as determined by gas chromatography, without requiring further purification steps. google.com The ability to achieve high yields and selectivity under mild, ambient conditions highlights the efficiency of this contemporary method. google.comresearchgate.net
Table 1: Optimized Reaction Parameters for Eco-Friendly Synthesis
| Parameter | Optimized Condition | Outcome | Source |
|---|---|---|---|
| Starting Material | 4-hydroxybenzonitrile | - | google.comgoogle.com |
| Brominating Reagent | Alkali/alkaline earth metal bromide and bromate salts (2:1 mole ratio) | In-situ generation of brominating species | google.com |
| Solvent | Aqueous acidic medium | Eco-friendly, eliminates organic solvents | google.com |
| Catalyst | None required | Simplifies process, reduces cost and waste | google.comgoogle.com |
| Temperature | Ambient/Room Temperature | Low energy consumption | google.com |
| Reaction Time | 1 to 4 hours | Efficient conversion | google.comgoogle.com |
| Yield | 91-99% | High process efficiency | google.com |
| Purity | >99% (by GC) | No further purification needed | google.com |
Green Chemistry Principles in the Synthesis of Halogenated Benzonitriles
The synthesis of halogenated benzonitriles, including 3,5-dibromo-4-hydroxybenzonitrile, increasingly incorporates the principles of green chemistry. The primary goals are to enhance safety, reduce environmental pollution, and improve resource efficiency. rsc.orgjeeadv.ac.in A key green innovation is the replacement of hazardous elemental bromine with more stable and safer brominating agents, such as a combination of sodium bromide and sodium bromate in an aqueous system. google.comrsc.org This in-situ generation of the active brominating species avoids the handling and transport of highly corrosive and toxic liquid bromine. google.com
Furthermore, conducting the reaction in water as the solvent eliminates the need for volatile and often toxic organic solvents. google.com Catalyst-free systems, where possible, are preferred as they simplify the process by removing the need for catalyst addition and subsequent removal from the product stream, thereby minimizing waste. google.comgoogle.com One-pot syntheses, which combine multiple reaction steps into a single procedure, also contribute to green chemistry by reducing energy consumption, solvent waste, and reaction time. rsc.orgnih.govresearchgate.net These strategies collectively lead to processes that are not only more environmentally benign but also more economical and efficient. google.comrsc.org
Derivatization Chemistry and Analog Synthesis
The chemical architecture of 3,5-dibromo-4-hydroxybenzonitrile, the parent acid of the titled sodium salt, offers three distinct points for modification: the phenolic hydroxyl group, the nitrile moiety, and the two bromine atoms on the aromatic ring. This multifunctionality allows for the synthesis of a diverse library of analogs through selective and sequential reactions.
Chemical Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for derivatization, most commonly through esterification and etherification reactions.
Esterification: The synthesis of esters from 3,5-dibromo-4-hydroxybenzonitrile is a well-established method for creating derivatives. These reactions are typically achieved by treating the phenol (B47542) with an acid halide or an organic anhydride (B1165640). google.com For instance, reacting the starting benzonitrile (B105546) with an acyl chloride (R-COCl) or anhydride ((R-CO)₂O) in the presence of a suitable base or a condensing agent like sulfuric acid yields the corresponding ester. google.com This approach is used to produce herbicidal compounds like Bromoxynil (B128292) octanoate (B1194180). nih.gov
Etherification: Although less documented in high-throughput studies for this specific molecule, standard Williamson ether synthesis is applicable. This involves deprotonating the hydroxyl group with a base (such as sodium hydride) to form the more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide (R-X) to form an ether (Ar-O-R).
A summary of these modifications is presented below.
Table 1: Reactions at the Phenolic Hydroxyl Group| Reaction Type | Reagent Class | Product Class |
|---|---|---|
| Esterification | Acid Halides, Organic Anhydrides | Aryl Esters |
Transformations Involving the Nitrile Functionality
The nitrile group (-C≡N) is a versatile functional group that can be converted into other important chemical moieties, primarily amides, carboxylic acids, and amines.
Hydrolysis to Amides and Carboxylic Acids: The nitrile group can undergo partial or complete hydrolysis under acidic or basic conditions. Partial hydrolysis in the presence of acid or base yields the corresponding 3,5-dibromo-4-hydroxybenzamide. More vigorous or prolonged reaction conditions, typically involving strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) at elevated temperatures, lead to complete hydrolysis to form 3,5-dibromo-4-hydroxybenzoic acid. nih.govnih.gov This benzoic acid derivative is a known metabolite of the herbicide Bromoxynil. nih.gov
Reduction to Amines: The nitrile group can be reduced to a primary amine (-(CH₂)NH₂). This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can also achieve this reduction.
Reactivity and Substitution Reactions at the Bromine Centers
The two bromine atoms on the aromatic ring are key sites for introducing structural complexity, primarily through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of other functional groups like nitriles is often tolerated in these transformations. uwindsor.ca
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the synthesis of biaryl compounds or the introduction of alkyl or alkenyl substituents at the bromine positions.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling can be employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This provides a direct route to N-aryl derivatives.
Mechanistic Studies of Synthetic Transformations
While specific, in-depth mechanistic studies focused solely on 3,5-dibromo-4-hydroxybenzonitrile are not extensively detailed in publicly available literature, the mechanisms of the transformations it undergoes are well-understood from general organic chemistry principles.
Elucidation of Reaction Intermediates and Transition States
The mechanisms for the derivatization reactions involve several key intermediates.
Esterification: The reaction with an acid chloride in the presence of a base like pyridine (B92270) proceeds through an O-acylated pyridinium (B92312) intermediate.
Nitrile Hydrolysis: Acid-catalyzed hydrolysis involves the initial protonation of the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. This forms a protonated imidic acid intermediate, which tautomerizes to an amide.
Cross-Coupling Reactions: The catalytic cycles for palladium-catalyzed reactions are generally accepted to proceed through a sequence of well-defined steps. uwindsor.ca For instance, the Suzuki coupling involves a catalytic cycle comprising three main phases:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzonitrile derivative to form an organopalladium(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, regenerating the palladium(0) catalyst and forming the final product. uwindsor.ca
Kinetic Studies of Key Synthetic Steps
Detailed kinetic studies that measure the reaction rates, determine rate laws, and calculate activation energies for the synthetic steps involving this compound are not widely reported. Such studies are highly specific and typically conducted in academic or industrial process optimization settings. However, the kinetics of the reaction classes are known. For example, the rate of palladium-catalyzed cross-coupling reactions is influenced by factors such as the choice of ligand on the palladium catalyst, the base used, the solvent, and the reaction temperature. The oxidative addition step is often the rate-determining step in the catalytic cycle.
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 3,5-dibromo-4-hydroxybenzonitrile, due to its symmetrical nature, the NMR spectra are relatively simple.
A commercially available 1H NMR spectrum for 3,5-dibromo-4-hydroxybenzonitrile shows a single resonance for the two equivalent aromatic protons. nih.gov The hydroxyl proton may also be visible, though its chemical shift can vary depending on the solvent and concentration.
| Proton (¹H) NMR Data (Predicted) | |
| Assignment | Chemical Shift (ppm) |
| H-2/H-6 | ~7.8-8.0 |
| OH | Variable |
Note: The predicted chemical shift is based on the analysis of structurally similar compounds and computational models. The actual experimental values may vary.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid state, and it is particularly useful for identifying and characterizing different polymorphic forms. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. While no specific solid-state NMR studies on polymorphs of sodium 3,5-dibromo-4-hydroxyphenylcyanide or bromoxynil (B128292) are prominently reported in the literature, the technique would be highly applicable. Should different crystalline forms of the compound exist, ssNMR could differentiate them by detecting variations in the chemical shifts and through-space dipolar couplings of the carbon and proton atoms, which are sensitive to the local molecular environment and packing in the crystal lattice.
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For 3,5-dibromo-4-hydroxybenzonitrile, the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. ufz.de
| High-Resolution Mass Spectrometry Data | |
| Formula | C₇H₃Br₂NO |
| Calculated Exact Mass | 274.8581 Da |
| Observed m/z [M-H]⁻ | 273.8508 Da |
Note: The observed m/z corresponds to the deprotonated molecule, which is commonly observed in negative ion mode ESI-MS.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This provides detailed information about the structure of the molecule. The fragmentation of bromoxynil has been studied, and the resulting mass spectra reveal characteristic losses. ufz.deacs.orgnih.gov
Under electron ionization (EI), the molecular ion is observed, and fragmentation can occur through various pathways. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often the precursor ion for MS/MS experiments.
| Tandem Mass Spectrometry (MS/MS) Fragmentation Data of [M-H]⁻ | |
| Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| 273.85 | 193.91, 166.92, 78.91 |
Note: The fragmentation data can be interpreted to correspond to losses of bromine and other neutral fragments, providing confirmation of the molecular structure.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions. The crystal structure of the neutral form, 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil), has been determined and is available in the Cambridge Structural Database. nih.govresearchgate.net
The analysis of the crystal structure reveals the bond lengths, bond angles, and the packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen of the nitrile group, as well as halogen bonding involving the bromine atoms, play a crucial role in stabilizing the crystal structure. researchgate.net
| Crystallographic Data for 3,5-dibromo-4-hydroxybenzonitrile | |
| CCDC Number | 298311 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 13.017 Å, b = 3.849 Å, c = 13.599 Å |
| α = 90°, β = 96.06°, γ = 90° |
Note: The provided unit cell dimensions are illustrative and correspond to a specific determination.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrations. americanpharmaceuticalreview.commdpi.com The spectrum of this compound is characterized by absorption bands corresponding to its key structural motifs.
Computational studies using Density Functional Theory (DFT) have been employed to calculate the vibrational frequencies of bromoxynil and its derivatives. orientjchem.org The IR spectrum provides clear evidence for the presence of the hydroxyl (or phenoxide) group, the cyano group, and the carbon-bromine bonds.
Table 1: Characteristic Vibrational Frequencies for 3,5-dibromo-4-hydroxybenzonitrile
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H | Stretching | 3200-3600 | orientjchem.org |
| C≡N | Stretching | ~2230 | nist.gov |
| C=C | Aromatic Stretching | 1400-1600 | orientjchem.org |
Note: Data for the protonated form (bromoxynil). The O-H stretching band would be absent in the anhydrous sodium salt.
The ATR-IR spectrum of bromoxynil is available in public databases and confirms these assignments. nih.gov Raman spectroscopy, which relies on scattering rather than absorption, provides complementary information and is particularly useful for analyzing symmetric vibrations and skeletal modes of the aromatic ring. americanpharmaceuticalreview.com
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photochemical Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by π→π* transitions associated with the substituted benzene (B151609) ring. Studies on bromoxynil have shown its binding affinity to proteins like human serum albumin, which can be monitored by changes in the UV-Vis and fluorescence spectra. nih.gov
The photochemical behavior of this compound is of significant interest. Bromoxynil is known to degrade in water through photolysis. ccme.caebi.ac.uk The direct photolysis quantum yield of aqueous bromoxynil at 307 nm has been measured to be 0.064 ± 0.001. ebi.ac.uk Studies on the aqueous photolysis of bromoxynil octanoate (B1194180), a related ester, revealed a half-life of 3.43 days under continuous irradiation from a xenon arc lamp, which mimics natural sunlight. regulations.gov This degradation process involves the cleavage of the carbon-bromine bond and the transformation of the aromatic ring. ebi.ac.ukwikipedia.org
Table 2: Photochemical Properties of Bromoxynil
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Photolysis Quantum Yield | 0.064 ± 0.001 | Aqueous solution, 307 nm | ebi.ac.uk |
| Aqueous Photolysis Half-life | < 30 min | Wavelengths around 313 nm | ccme.ca |
| Hydrolysis Half-life (Phenol) | 1.7 days | pH 9 | ccme.ca |
These spectroscopic and photochemical characteristics are fundamental to understanding the environmental fate and the molecular interactions of this compound.
Theoretical and Computational Chemistry Analyses
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structure, which are crucial for predicting reactivity and spectroscopic behavior.
Density Functional Theory (DFT) for Molecular Geometry and Frontier Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 3,5-dibromo-4-hydroxybenzonitrile, a DFT study would typically begin with a geometry optimization to find the lowest energy structure. A common functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p), which is adept at handling organic molecules containing halogens.
Once the optimized geometry is obtained, the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Hypothetical Data Table for DFT Calculations: This table is illustrative and not based on actual published data for the compound.
| Parameter | Calculated Value |
|---|---|
| Method | B3LYP/6-311++G(d,p) |
| E(HOMO) | Value in eV |
| E(LUMO) | Value in eV |
| HOMO-LUMO Gap (ΔE) | Value in eV |
Ab Initio Methods for High-Accuracy Energy Calculations
For more precise energy calculations, ab initio methods, which are based on first principles without empirical parameters, would be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of accuracy for the total electronic energy of the molecule. These calculations are computationally more intensive and are often used to benchmark results from less demanding methods like DFT. They are particularly useful for obtaining highly accurate reaction and activation energies.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are powerful tools for predicting various spectroscopic properties. For 3,5-dibromo-4-hydroxybenzonitrile, DFT calculations could be used to predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Vibrational Frequencies: After geometry optimization, a frequency calculation would be performed at the same level of theory. This would yield the characteristic vibrational modes of the molecule, which correspond to the peaks in its IR and Raman spectra. These calculated frequencies are often scaled by an empirical factor to better match experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and for confirming the molecular structure.
Hypothetical Data Table for Predicted Spectroscopic Data: This table is illustrative and not based on actual published data for the compound.
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (phenolic) | Value |
| ¹H (aromatic) | Value |
| ¹³C (ipso-CN) | Value |
| ¹³C (ipso-OH) | Value |
| ¹³C (ipso-Br) | Value |
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of 3,5-dibromo-4-hydroxybenzonitrile in a solvent, such as water. By simulating the movements of the molecule and solvent molecules over time, MD can provide insights into its conformational flexibility, solvation structure, and interactions with the surrounding medium. This would be particularly relevant for understanding how the molecule behaves in a biological or environmental context.
Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Theory)
Computational methods are instrumental in mapping out the pathways of chemical reactions. For instance, the degradation or metabolic pathways of 3,5-dibromo-4-hydroxybenzonitrile could be investigated. This involves locating the transition state structures for each step of a proposed mechanism. Using methods like Transition State Theory, the activation energies can be calculated, providing a quantitative understanding of the reaction kinetics. This would allow for the determination of the most likely reaction pathways.
pKa Prediction and Acidity Constant Determination (for the phenolic proton)
The acidity of the phenolic proton is a key chemical property of 3,5-dibromo-4-hydroxybenzonitrile. Computational methods can predict the pKa value by calculating the Gibbs free energy change for the deprotonation reaction in solution. This is often done using thermodynamic cycles and implicit solvent models to account for the effect of the solvent. An accurate pKa prediction would be important for understanding the compound's behavior in different pH environments.
Environmental Transformation Pathways and Biochemical Mechanisms Non Toxicological
Abiotic Degradation in Environmental Systems
Abiotic degradation involves physical and chemical processes that occur without the intervention of living organisms. For Bromoxynil (B128292), key abiotic pathways include photolysis, hydrolysis, and oxidation.
Photodegradation is a significant pathway for the breakdown of Bromoxynil in the environment. In aqueous solutions, Bromoxynil undergoes rapid degradation when exposed to sunlight, with a reported photolysis half-life (DT50) of 4-5 hours. nih.gov The process involves the initial breakdown to 3-bromo-4-hydroxybenzonitrile (B56826) and subsequently to 4-hydroxybenzonitrile (B152051). nih.gov Studies using ultraviolet (UV) light at 253.7 nm have shown that the photochemical rates follow first-order kinetics. nih.gov The quantum yield for Bromoxynil photolysis in ultrapure water ranges from 0.08 to 0.25. nih.gov
The presence of natural photosensitizers, such as riboflavin, which can be found in trace amounts in natural waters, can accelerate the photodegradation process. researchgate.net Under aerobic conditions and in the presence of riboflavin, Bromoxynil undergoes efficient photooxidation. researchgate.net The mechanism involves the generation of reactive oxygen species like hydrogen peroxide and singlet molecular oxygen, which then attack the pesticide molecule. researchgate.net
On solid surfaces, such as silica (B1680970) nanoparticles, the photodegradation routes of Bromoxynil have also been investigated, indicating that the environmental matrix plays a role in the degradation pathway and rate. thegoodscentscompany.com
Table 1: Photolytic Degradation Data for Bromoxynil
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Aqueous Photolysis (Sunlight) | Half-life (DT50) | 4-5 hours | nih.gov |
| Direct Photolysis (UV at 253.7 nm) | Fluence-based rate constant | 9.15 x 10-4 to 6.37 x 10-3 cm2 mJ-1 | nih.gov |
| Direct Photolysis (Ultrapure water) | Quantum Yield | 0.08 - 0.25 | nih.gov |
Bromoxynil is moderately stable to hydrolysis. nih.gov Its ester derivatives, such as Bromoxynil octanoate (B1194180) and heptanoate (B1214049), readily hydrolyze to the parent Bromoxynil phenol (B47542), especially under alkaline conditions. nih.govcanada.ca The rate of hydrolysis is pH-dependent. For Bromoxynil octanoate, the hydrolysis half-life is reported to be 11 days at pH 7 and significantly faster at 1.7 days at pH 9. nih.gov The primary hydrolysis product of Bromoxynil esters is Bromoxynil itself. nih.gov Further hydrolysis of the nitrile group can occur under specific conditions, for instance, treatment with concentrated sulfuric acid hydrolyzes the nitrile to an amide. nih.gov In another pathway, hydrolysis with hydrochloric acid can lead to the formation of 3,5-dibromo-4-hydroxyaniline. researchgate.net
Table 2: Hydrolysis Kinetics of Bromoxynil Derivatives
| Compound | pH | Half-life (DT50) | Reference |
|---|---|---|---|
| Bromoxynil octanoate | 7 | 11 days | nih.gov |
| Bromoxynil octanoate | 9 | 1.7 days | nih.gov |
| Bromoxynil heptanoate | Alkaline | 1.7 to 34.1 days | canada.ca |
Atmospheric degradation of Bromoxynil is primarily initiated by reaction with hydroxyl (OH) radicals. researchgate.net This process can occur through two main pathways: H-atom abstraction from the phenolic group or electrophilic addition of the OH radical to the aromatic ring. researchgate.net The addition reaction is favored and leads to the formation of intermediates such as 3,5-dibromo-2,4-dihydroxy benzonitrile (B105546). researchgate.net
Advanced oxidation processes (AOPs), such as the combination of UV light and hydrogen peroxide (UV/H₂O₂), significantly enhance the degradation rate compared to direct photolysis alone. nih.gov In natural water, this process achieved 90% degradation of Bromoxynil with a UV dose of 333 mJ cm⁻². nih.gov Ozonation is another effective chemical oxidation method. core.ac.uk While specific product identification for ozonation was not detailed in the provided sources, it was noted that some by-products are similar to those from UV and UV/H₂O₂ oxidation. core.ac.uk
Biotic Transformation by Microbial Systems
Microorganisms play a crucial role in the environmental degradation of Bromoxynil through various metabolic pathways.
Under anaerobic conditions, certain bacteria can utilize halogenated compounds in a process known as reductive dehalogenation. researchgate.netwur.nl The soil bacterium Desulfitobacterium chlororespirans has been shown to be capable of the metabolic reductive dehalogenation of Bromoxynil. nih.govnih.gov This bacterium uses Bromoxynil as an electron acceptor for growth, coupling its reduction to the oxidation of an electron donor like lactate. nih.govnih.gov The process results in the stoichiometric debromination of Bromoxynil to form 4-cyanophenol. nih.govnih.gov The doubling time for D. chlororespirans growth on Bromoxynil was determined to be approximately 18.4 hours. nih.govnih.gov The same organism can also dehalogenate the metabolite 3,5-dibromo-4-hydroxybenzoate (B1263476) (DBHB) to 4-hydroxybenzoate. nih.govnih.gov This metabolic capability suggests that such bacteria can play a significant role in the remediation of Bromoxynil-contaminated soils under anaerobic conditions. nih.gov
Table 3: Anaerobic Reductive Dehalogenation of Bromoxynil
| Microorganism | Process | Transformation Product | Growth Doubling Time | Reference |
|---|---|---|---|---|
| Desulfitobacterium chlororespirans | Metabolic Reductive Dehalogenation | 4-cyanophenol | 18.4 ± 5.2 hours | nih.govnih.gov |
In aerobic environments, microbial degradation of Bromoxynil follows different pathways. A pentachlorophenol-degrading Flavobacterium sp. (strain ATCC 39723) can degrade Bromoxynil, although more slowly than it degrades pentachlorophenol (B1679276). nih.gov The degradation is initiated by a purified pentachlorophenol hydroxylase, which converts Bromoxynil to 2,6-dibromohydroquinone. nih.gov This reaction is accompanied by the production of cyanide, which can be inhibitory to the bacterium. nih.gov
Another well-documented pathway involves the enzymatic hydrolysis of the nitrile group. The bacterium Microbacterium imperiale (CBS 498-74) possesses a cascade enzymatic system of nitrile hydratase (NHase) and amidase (AMase). rsc.org This system first converts Bromoxynil to its corresponding amide (3,5-dibromo-4-hydroxybenzamide) and then the amidase hydrolyzes the amide to the corresponding carboxylic acid (3,5-dibromo-4-hydroxybenzoic acid). rsc.orgethz.ch This two-step enzymatic process effectively detoxifies the compound by transforming the nitrile group. rsc.org The half-life for the nitrile hydratase from resting cells at pH 7.0 was found to be very high, at 1386 hours, indicating significant stability. rsc.org
Table 4: Aerobic Biodegradation of Bromoxynil
| Microorganism | Enzyme(s) | Pathway | Key Products | Reference |
|---|---|---|---|---|
| Flavobacterium sp. ATCC 39723 | Pentachlorophenol hydroxylase | Hydroxylation & Cyanogenesis | 2,6-dibromohydroquinone, Cyanide | nih.gov |
| Microbacterium imperiale CBS 498-74 | Nitrile hydratase, Amidase | Nitrile hydrolysis | 3,5-dibromo-4-hydroxybenzamide, 3,5-dibromo-4-hydroxybenzoic acid | rsc.org |
Identification of Biochemical Intermediates and End Products (e.g., 4-cyanophenol, 4-hydroxybenzoate, phenol)
The biodegradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in the environment proceeds through several key pathways, primarily driven by microbial activity. These processes involve a series of biochemical intermediates and end products, including 4-cyanophenol, 4-hydroxybenzoate, and phenol. The transformation pathways are influenced by environmental conditions, such as the presence of oxygen (aerobic vs. anaerobic conditions) and the specific microbial populations present.
Under anaerobic conditions, particularly in environments such as sediment, bromoxynil can undergo reductive debromination. This process involves the sequential removal of bromine atoms from the aromatic ring. Studies have demonstrated that the anaerobic degradation of bromoxynil can lead to the transient accumulation of metabolites like bromocyanophenol, which is then further debrominated to form 4-cyanophenol . This 4-cyanophenol can then be transformed into phenol , which may ultimately be mineralized to carbon dioxide. nih.govnih.gov For instance, in methanogenic, sulfidogenic, and Fe(III)-reducing enrichment cultures, bromoxynil was observed to be depleted over 20 to 30 days, with the formation of these intermediates. nih.gov
In aerobic environments, the degradation of bromoxynil can also proceed through different enzymatic reactions. One proposed pathway involves the hydrolysis of the nitrile group. For example, the enzyme nitrilase can convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid . ethz.chresearchgate.net Another enzyme, nitrile hydratase, can transform bromoxynil into 3,5-dibromo-4-hydroxybenzamide. ethz.chresearchgate.net
Furthermore, some microorganisms, such as Flavobacterium sp., can degrade bromoxynil through a pathway involving hydroxylation. The enzyme pentachlorophenol hydroxylase can convert bromoxynil to 2,6-dibromohydroquinone, with the release of cyanide. nih.govnih.gov
The degradation of the related compound, 3,5-dibromo-4-hydroxybenzoate, an aerobic transformation product of bromoxynil, has been observed to proceed to 4-hydroxybenzoate through reductive debromination under anaerobic conditions. nih.gov
The following table summarizes the key biochemical intermediates and end products identified in the degradation of bromoxynil:
| Precursor Compound | Transformation Process | Intermediate/End Product | Environmental Condition |
| Bromoxynil | Reductive Debromination | Bromocyanophenol | Anaerobic |
| Bromocyanophenol | Reductive Debromination | 4-Cyanophenol | Anaerobic |
| 4-Cyanophenol | Further Transformation | Phenol | Anaerobic |
| Bromoxynil | Nitrile Hydrolysis | 3,5-dibromo-4-hydroxybenzoic acid | Aerobic |
| Bromoxynil | Nitrile Hydration | 3,5-dibromo-4-hydroxybenzamide | Aerobic |
| Bromoxynil | Hydroxylation | 2,6-dibromohydroquinone | Aerobic |
| 3,5-dibromo-4-hydroxybenzoate | Reductive Debromination | 4-Hydroxybenzoate | Anaerobic |
Interactions with Environmental Matrices
The behavior and transport of Sodium 3,5-dibromo-4-hydroxyphenylcyanide in the environment are significantly influenced by its interactions with various environmental matrices, particularly soils and sediments.
Adsorption and Desorption Phenomena in Soils and Sediments
The mobility of bromoxynil in soil is governed by adsorption and desorption processes. Adsorption refers to the binding of the chemical to soil particles, which can reduce its availability for leaching into groundwater or for microbial degradation. Desorption is the reverse process, where the chemical is released from the soil particles back into the soil solution.
The extent of adsorption is often quantified by the soil-water partition coefficient (Kd). A higher Kd value indicates stronger binding to the soil and less mobility. For bromoxynil, Kd values have been reported to range from 0.7 to 1.4 L/kg. nih.gov This adsorption is positively correlated with the organic carbon content of the soil. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc), which normalizes Kd for the organic carbon content, has been reported to be 302 for bromoxynil, suggesting moderate mobility in soil. nih.gov Residues of bromoxynil are considered to be moderately mobile, with soil-water partitioning coefficients (Kd) generally less than three. regulations.gov
The persistence of bromoxynil can be longer in soils with a higher content of clay or organic matter, which is consistent with stronger adsorption in these soil types. researchgate.net While bromoxynil is broken down by some soil bacteria, its adsorption can influence its bioavailability to these microorganisms. researchgate.net
Desorption studies, which measure the release of a sorbed chemical, are also crucial for understanding its long-term fate. In column leaching studies, the amount of radioactivity from radiolabeled bromoxynil octanoate or bromoxynil in the leachate ranged from less than 1% to 56%, indicating variable mobility depending on the soil type. nih.gov
The following table presents a summary of the soil adsorption coefficients for bromoxynil.
| Adsorption Coefficient | Value | Soil Type/Condition | Implication |
| Kd | 0.7 - 1.4 L/kg | Dundee silt loam | Moderate adsorption |
| Koc | 302 | - | Moderate mobility |
Volatilization and Atmospheric Fate (from a chemical perspective)
The potential for a chemical to volatilize from soil or water surfaces and enter the atmosphere is an important aspect of its environmental fate. This is often assessed using the Henry's Law constant. For bromoxynil and its esters, volatilization is generally not considered a major dissipation pathway. regulations.gov The reported vapor pressure and Henry's Law constant for bromoxynil and its esters indicate that they are not expected to readily volatilize from surface water environments. canada.ca For bromoxynil heptanoate, a related ester, the Henry's Law constant (H) has been reported as 5.3 mol/(m³Pa), which supports the low volatility assessment. henrys-law.org
Once in the atmosphere, the persistence of a chemical is determined by its susceptibility to degradation processes, primarily through reactions with photochemically produced hydroxyl radicals (•OH). For vapor-phase bromoxynil, the estimated atmospheric half-life for this reaction is approximately 51 days. nih.gov
Photolysis, or degradation by sunlight, is another significant atmospheric fate process. Bromoxynil in aqueous solutions is known to undergo photolysis in sunlight, leading to the formation of 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile. nih.gov This suggests that direct photolysis could be a relevant degradation pathway for any bromoxynil that enters the atmosphere in particulate form or is present on soil surfaces. nih.govrsc.org
Advanced Applications in Chemical Sciences and Research Tools
Strategic Building Block in Complex Organic Synthesis
The reactivity of the hydroxyl, cyano, and bromo groups on the aromatic ring of 3,5-dibromo-4-hydroxybenzonitrile allows for a variety of chemical transformations, positioning it as a valuable starting material for the synthesis of more complex molecules.
Precursor for Advanced Aromatic and Heterocyclic Compounds
3,5-dibromo-4-hydroxybenzonitrile serves as a key intermediate in the synthesis of a range of more complex aromatic and heterocyclic structures. The hydroxyl and cyano groups can be chemically modified, and the bromine atoms can participate in various coupling reactions. For instance, the hydrolysis of the nitrile group to a carboxylic acid opens up pathways to ester and amide derivatives. A notable example is the preparation of esters of 3,5-dibromo-4-hydroxybenzonitrile, which can be achieved in high yields. ijpsonline.com
One practical application of this is in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a key intermediate for the drug Febuxostat. This synthesis involves the bromination of 4-hydroxybenzonitrile (B152051) to produce 3-bromo-4-hydroxybenzonitrile (B56826), followed by etherification of the hydroxyl group and subsequent conversion of the nitrile to a thioamide. analis.com.my
While direct synthesis of a wide array of heterocycles from 3,5-dibromo-4-hydroxybenzonitrile is not extensively documented in publicly available research, the functional groups present suggest its potential as a precursor for heterocycles like oxazoles and thiazoles. General synthetic routes to these heterocycles often involve the reaction of nitriles or their derivatives with other reagents. For example, the synthesis of oxazoles can be achieved from carboxylic acids (obtainable from the hydrolysis of the nitrile) and isocyanoacetates. nih.gov Similarly, thiazole (B1198619) derivatives can be synthesized from thioamides, which can be prepared from the corresponding nitriles. nih.gov The presence of the bromine atoms also allows for subsequent cross-coupling reactions to further functionalize the resulting heterocyclic systems.
Scaffold for Ligand Design in Coordination Chemistry
The design of ligands is a cornerstone of coordination chemistry, enabling the development of metal complexes with specific catalytic, magnetic, or optical properties. While direct research on ligands derived from Sodium 3,5-dibromo-4-hydroxyphenylcyanide is limited, its structural features make it a promising scaffold. The phenolic hydroxyl group and the nitrile nitrogen can potentially act as coordination sites for metal ions.
Furthermore, the molecule can be modified to create more complex ligands. For instance, the nitrile group can be reduced to an amine or converted into other nitrogen-containing heterocycles, which are common coordinating groups. The bromine atoms can be replaced with other functional groups through cross-coupling reactions, allowing for the introduction of additional donor atoms to create multidentate ligands. The synthesis of Schiff base ligands from related substituted salicylaldehydes and their subsequent coordination with transition metals to form complexes with interesting biological activities has been reported, suggesting a potential pathway for the utilization of derivatives of 3,5-dibromo-4-hydroxybenzonitrile in this field.
Applications in Materials Science Research
The development of new materials with tailored properties is a major focus of modern chemical research. The rigid aromatic structure and reactive functional groups of 3,5-dibromo-4-hydroxybenzonitrile make it an interesting candidate for incorporation into advanced materials.
Monomer in Polymer Synthesis (e.g., for functional polymers)
Functional polymers are macromolecules that possess specific chemical or physical properties due to the presence of particular functional groups. The bifunctional nature of 3,5-dibromo-4-hydroxybenzonitrile (after modification) makes it a potential monomer for the synthesis of functional polymers such as polyesters and polyethers.
A key example is the use of the diethoxylated derivative of 3,5-dibromo-4-hydroxybenzoic acid in the synthesis of flame-retardant copolyesters. google.com In this process, the hydroxyl group of 3,5-dibromo-4-hydroxybenzoic acid (which can be obtained by hydrolysis of the nitrile in 3,5-dibromo-4-hydroxybenzonitrile) is first ethoxylated. This derivative is then copolymerized with other monomers to produce high molecular weight linear polyesters. google.com These copolyesters exhibit good thermal and ultraviolet stability and can be formed into fibers and filaments. google.com The incorporation of the bromine atoms imparts flame-retardant properties to the resulting polymer.
| Monomer Derivative | Polymer Type | Key Property | Reference |
| Diethoxylated 3,5-dibromo-4-hydroxybenzoic acid | Copolyester | Flame retardant | google.com |
Component in Electronic or Optical Materials (e.g., for charge transfer properties)
Materials with interesting electronic and optical properties are in high demand for applications in electronics, photonics, and sensor technology. The electron-withdrawing nature of the cyano and bromo groups, combined with the electron-donating potential of the hydroxyl group, suggests that derivatives of 3,5-dibromo-4-hydroxybenzonitrile could be used to create molecules with charge-transfer characteristics.
Charge-transfer complexes are formed between electron-donating and electron-accepting molecules. matrix-fine-chemicals.com While direct studies on the charge-transfer properties of this compound are not widely available, research on a related derivative, 3,5-dibromo-4-hydroxy-benzylidenemalononitrile, has shown that it acts as an inhibitor of electron transfer in the mitochondrial bc1 complex. This suggests that the core structure can be functionalized to influence electron transfer processes. The synthesis of non-aqueous phthalocyanines with 3,4,5-trimethoxy phenyl groups has been shown to yield materials with significant third-order nonlinear optical (NLO) properties, which are important for optical switching and limiting applications. frontiersin.org This indicates the potential for appropriately substituted benzonitrile (B105546) derivatives to be incorporated into NLO materials.
Role in Analytical Methodological Development
The development of new analytical methods is crucial for various fields, from environmental monitoring to clinical diagnostics. While this compound is more commonly the subject of analytical detection due to its use as a herbicide, its chemical properties also suggest a potential role as a reagent in the development of new analytical techniques.
For instance, the phenolic hydroxyl group can be used in derivatization reactions to enhance the detectability of certain analytes. Its ability to form complexes, as discussed in the context of ligand design, could also be exploited for the development of chemical sensors. The interaction of the molecule with specific analytes could lead to a measurable change in an optical or electrochemical signal. However, specific examples of the use of this compound as a primary reagent in the development of new analytical methodologies are not well-documented in current scientific literature. Its primary role in analytical chemistry remains that of an analyte to be monitored in environmental and biological samples. ncats.ionih.gov
Use as a Standard or Reference Compound for Chromatography and Spectroscopy
This compound, often referred to by its common name Bromoxynil (B128292), is widely utilized as a standard or reference compound in analytical chemistry, particularly in chromatographic and spectroscopic methods. Its stability and well-defined chemical properties make it an ideal candidate for the calibration of analytical instruments and the validation of new analytical methods.
In the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC), Bromoxynil serves as a crucial reference material for the qualitative and quantitative analysis of environmental and biological samples. orientjchem.orgnih.govgoogle.com Regulatory bodies and research laboratories rely on certified reference standards of Bromoxynil to ensure the accuracy and reproducibility of their measurements when monitoring for this herbicide in soil, water, and agricultural products. orientjchem.orgnih.govnih.gov For instance, the United States Environmental Protection Agency (EPA) has established standardized methods, such as Method 1661, which detail the use of Bromoxynil as a standard for its determination in municipal and industrial wastewater via HPLC with UV detection. orientjchem.org The method relies on comparing the retention time and the UV response of the analyte in a sample to that of an authentic Bromoxynil standard. orientjchem.org
The spectroscopic properties of this compound are integral to its role as a reference compound. The compound exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum, which is exploited for its detection and quantification. orientjchem.orgnih.gov A study on the simultaneous determination of Bromoxynil and another herbicide, MCPA, utilized UV-Visible spectroscopy for their detection following separation by reversed-phase HPLC. The maximum absorbance (λmax) for the simultaneous detection was found to be 230 nm. nih.gov
The following table summarizes the chromatographic conditions reported in a study for the simultaneous analysis of Bromoxynil and MCPA.
| Parameter | Value |
| Mobile Phase | Methanol 90% + Water 10% |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength (λmax) | 230 nm |
| Retention Time (Bromoxynil) | 5.798 min |
| Linearity (R²) | 0.992 |
| Limit of Detection (LOD) | 1.57 mg/L |
| Limit of Quantification (LOQ) | 5.22 mg/L |
| Table 1: Chromatographic parameters for the analysis of Bromoxynil. nih.gov |
Development of Detection Techniques Utilizing its Specific Chemical Properties (e.g., fluorescent properties)
While this compound is primarily detected via its UV absorbance, research into alternative detection methods based on its other chemical properties has been explored. One such avenue is the development of immunoassays. An indirect competitive enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of Bromoxynil in water samples. apvma.gov.au This method involved raising polyclonal antibodies against a hapten structurally related to Bromoxynil. The developed ELISA demonstrated a quantitative working range of 10 to 500 ppb with a limit of detection of 5 ppb, offering a sensitive and high-throughput screening tool. apvma.gov.au
Photochemical and Photophysical Probes in Fundamental Research
The photochemical behavior of this compound has been a subject of fundamental research, particularly in the context of its environmental degradation. These studies provide insights into its potential as a photochemical and photophysical probe to understand various chemical and biological processes.
The compound is known to undergo photodegradation in aqueous solutions. nih.gov Research has shown that the direct photolysis of Bromoxynil at 307 nm results in the formation of bromide ions, with a measured quantum yield of 0.064 ± 0.001 in aqueous solution. nih.gov However, when adsorbed onto silica (B1680970) nanoparticles, the photolysis quantum yield is significantly lower (0.0021 ± 0.0004), and bromide ions are not formed, highlighting the influence of the microenvironment on its photochemical pathway. nih.gov This differential behavior makes it a potential probe to study interactions at solid-liquid interfaces.
Furthermore, studies have investigated the interaction of Bromoxynil with reactive species generated in photoinduced processes. For instance, the rate constant for the reaction of Bromoxynil with the excited triplet states of riboflavin, a proxy for dissolved organic matter, has been measured in laser flash-photolysis experiments. nih.gov Such studies are crucial for understanding the indirect photodegradation pathways of pollutants in natural waters and demonstrate the utility of Bromoxynil as a probe to study photosensitized reactions.
In a different area of research, the effects of 3,5-dibromo-4-hydroxybenzonitrile on the bioenergetics of plant mitochondria have been investigated. It was found to inhibit malate- and succinate-dependent respiration by acting as an inhibitor of the dicarboxylate carrier. nih.gov While not a direct application as a photophysical probe, this study demonstrates its utility as a chemical probe to investigate specific biological transport mechanisms.
The following table summarizes key findings from a study on the photodegradation of Bromoxynil.
| Condition | Photolysis Quantum Yield (Φ) | Products |
| Aqueous Solution (307 nm) | 0.064 ± 0.001 | Bromide ions |
| Adsorbed on Silica Nanoparticles | 0.0021 ± 0.0004 | No bromide ions detected |
| Table 2: Photodegradation of Bromoxynil under different conditions. nih.gov |
Future Research on this compound: Unaddressed Challenges and New Directions
This compound, the sodium salt of bromoxynil, is a compound primarily known for its herbicidal properties. While its synthesis and environmental impact have been the subject of past research, significant academic challenges and future research opportunities remain. This article explores the forward-looking research directions for this compound, focusing on novel synthesis, computational modeling, machine learning integration, materials science applications, and a deeper understanding of its environmental transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
